
Trimethoxysilylmethanethiol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Trimethoxysilylmethanethiol involves the reaction of 3-mercaptopropyltrimethoxysilane with an appropriate thiolating agent. The process typically occurs under mild conditions and yields the desired compound. Researchers have explored various synthetic routes, including modification of silica surfaces with this compound for analytical applications .
Applications De Recherche Scientifique
Peptide Synthesis Enhancement
Trimethoxysilylmethanethiol has shown utility in peptide synthesis, specifically as a protective group for cysteine. In a study, Trimethoxyphenylthio (S-Tmp) was utilized as a novel cysteine protecting group in Fmoc solid phase peptide synthesis, offering an efficient alternative to the traditionally used tert-butylthio group. The S-Tmp group demonstrated ease of removal with mild reducing agents, yielding high-purity crude peptides, thereby suggesting its potential application in simplifying peptide synthesis protocols (Postma, Giraud, & Albericio, 2012).
Environmental Remediation
Research has explored the use of trimethoxysilylmethanethiol-functionalized materials for environmental remediation, particularly in heavy metal adsorption. A study detailed the preparation and characterization of 3-(trimethoxysilyl)-1-propanethiol functionalized mesoporous silica, KIT-6-SH, for cadmium ion removal from aqueous solutions. The material showed significant adsorption capacity, demonstrating the potential of trimethoxysilylmethanethiol derivatives in treating water contaminated with heavy metals (Bagheri, Amini, Behbahani, & Rabiee, 2019).
Surface Functionalization for Antimicrobial Properties
Another application of trimethoxysilylmethanethiol is in the development of antimicrobial surfaces. A novel method employing a bifunctional copolymer with a trimethoxysilane reactive part and quaternary ammonium salts for positive charges has been used to create ultrathin polycationic monolayers on hydroxylated surfaces, conferring durable antimicrobial properties. This approach represents a straightforward strategy for enhancing the microbial resistance of various surfaces (Bouloussa, Rondelez, & Semetey, 2008).
Nanoparticle Surface Treatment
Trimethoxysilylmethanethiol is also relevant in nanoparticle surface treatment to alter electrical properties. A study investigating the surface treatment of aluminum nanoparticles with octyl-trimethoxysilane, a nonpolar silane coupling agent, found that this modification significantly improved the dielectric properties of polyethylene composites. This suggests the potential of trimethoxysilylmethanethiol derivatives in enhancing the electrical and electronic performance of nanocomposite materials (Huang, Kim, Jiang, Yin, & Li, 2009).
Propriétés
IUPAC Name |
trimethoxysilylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O3SSi/c1-5-9(4-8,6-2)7-3/h8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOOZNCPHALTKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CS)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184819 | |
| Record name | Methanethiol, trimethoxysilyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoxysilylmethanethiol | |
CAS RN |
30817-94-8 | |
| Record name | 1-(Trimethoxysilyl)methanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30817-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanethiol, trimethoxysilyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030817948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanethiol, trimethoxysilyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1593317.png)
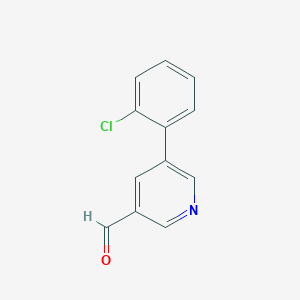
![4,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1593319.png)
![Ethyl [(5-chlorothiophen-2-yl)sulfonyl]carbamate](/img/structure/B1593321.png)
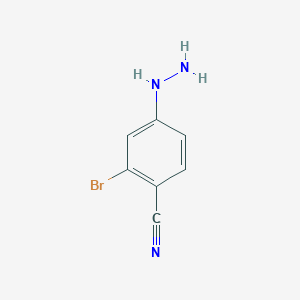
![2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol](/img/structure/B1593326.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B1593327.png)
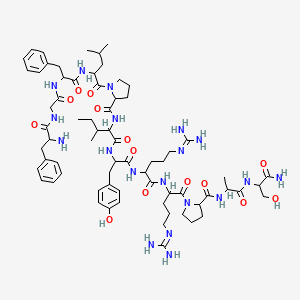
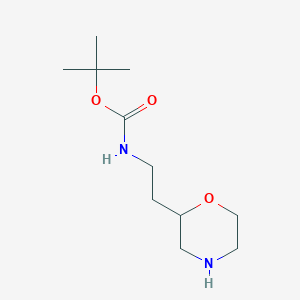
![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine](/img/structure/B1593332.png)
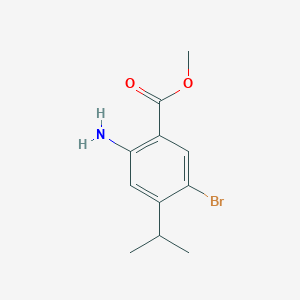
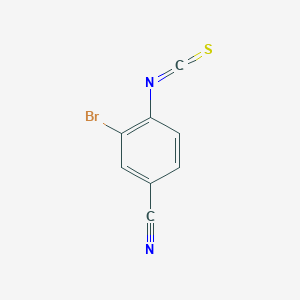
![7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1593339.png)
